molecular formula C9H14N2O2 B1615411 2,4-Diethoxy-5-methylpyrimidine CAS No. 7193-87-5

2,4-Diethoxy-5-methylpyrimidine

Cat. No. B1615411
CAS RN: 7193-87-5
M. Wt: 182.22 g/mol
InChI Key: WXALIABDZXPJLE-UHFFFAOYSA-N
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Description

2,4-Diethoxy-5-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is an important intermediate in the synthesis of various biologically active compounds. The compound has attracted significant research interest due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Anti-Inflammatory Activity

The compound 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione, synthesized using 6-methylpyrimidine-2,4(1H,3H)-dione, has been found to exhibit significant anti-inflammatory activity. This compound's structure was confirmed through mass spectrometry and nuclear magnetic resonance spectrometry, and its efficacy was tested in mouse ear swelling tests (C. Dong, 2010).

Antiviral Activity

Certain derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which include variations of the 2,4-Diethoxy-5-methylpyrimidine structure, have shown marked inhibitory activity against retroviruses in cell culture. These derivatives have potential in the treatment of human immunodeficiency virus and Moloney murine sarcoma virus (D. Hocková et al., 2003).

Synthesis Processes in Medicinal Chemistry

4,6-Dichloro-2-methylpyrimidine, a compound structurally related to 2,4-Diethoxy-5-methylpyrimidine, is an important intermediate in the synthesis of the anticancer drug dasatinib. This compound is synthesized from acetamidine hydrochloride and dimethyl malonate, through cyclization and chlorination processes, demonstrating its importance in pharmaceutical synthesis (Guo Lei-ming, 2012).

Application in Organic Synthesis

Inhibitory Effects on Immune-Activated Nitric Oxide Production

5-Substituted 2-amino-4,6-dichloropyrimidines, structurally related to 2,4-Diethoxy-5-methylpyrimidine, were found to inhibit immune-activated nitric oxide production. Among these, 5-fluoro-2-amino-4,6-dichloropyrimidine showed higher activity than reference drugs, indicating potential medicinal applications in immunological contexts (P. Jansa et al., 2014).

properties

IUPAC Name

2,4-diethoxy-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-12-8-7(3)6-10-9(11-8)13-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXALIABDZXPJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064590
Record name Pyrimidine, 2,4-diethoxy-5-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diethoxy-5-methylpyrimidine

CAS RN

7193-87-5
Record name 2,4-Diethoxy-5-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7193-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 2,4-diethoxy-5-methyl-
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Record name Pyrimidine, 2,4-diethoxy-5-methyl-
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Record name Pyrimidine, 2,4-diethoxy-5-methyl-
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Record name 2,4-diethoxy-5-methylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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